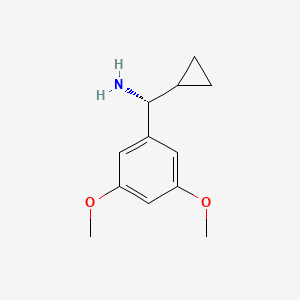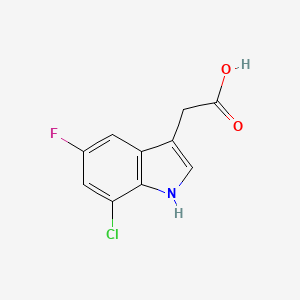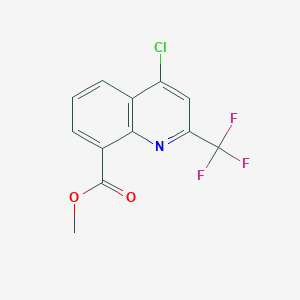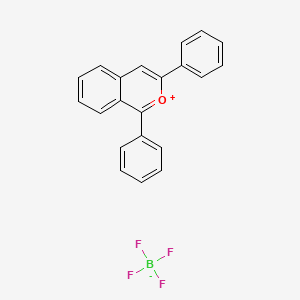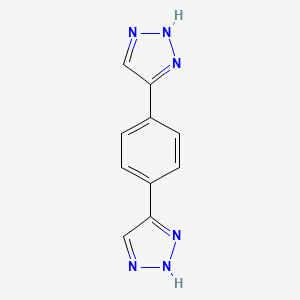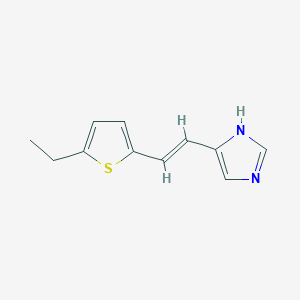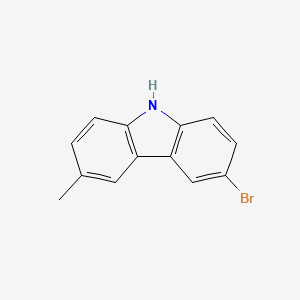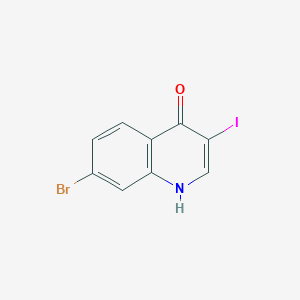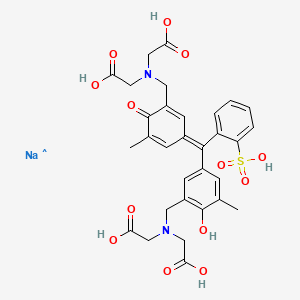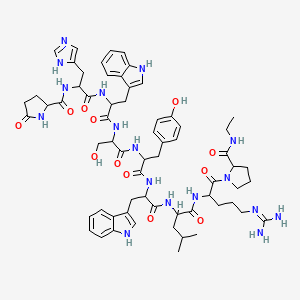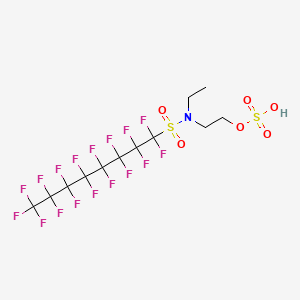
Mono(N-ethyl-2-perfluorooctylsulfonaminoethyl)hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mono(N-ethyl-2-perfluorooctylsulfonaminoethyl)hydrogen sulfate is a chemical compound with the molecular formula C12H10F17NO6S2 and a molecular weight of 651.314 g/mol . It is known for its unique structure, which includes a perfluorooctyl group, making it highly fluorinated. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Mono(N-ethyl-2-perfluorooctylsulfonaminoethyl)hydrogen sulfate involves several steps. One common method includes the reaction of N-ethyl-2-perfluorooctylsulfonamide with ethylene oxide, followed by the addition of sulfuric acid to form the hydrogen sulfate ester . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Mono(N-ethyl-2-perfluorooctylsulfonaminoethyl)hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The hydrogen sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Mono(N-ethyl-2-perfluorooctylsulfonaminoethyl)hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound is utilized in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Research explores its potential use in drug delivery systems, particularly for hydrophobic drugs.
Mecanismo De Acción
The mechanism of action of Mono(N-ethyl-2-perfluorooctylsulfonaminoethyl)hydrogen sulfate involves its interaction with molecular targets through its hydrophobic and hydrophilic regions. The perfluorooctyl group interacts with hydrophobic environments, while the hydrogen sulfate group interacts with hydrophilic environments. This dual interaction allows it to act as an effective surfactant and emulsifier .
Comparación Con Compuestos Similares
Mono(N-ethyl-2-perfluorooctylsulfonaminoethyl)hydrogen sulfate can be compared with other similar compounds such as:
Perfluorooctanesulfonic acid (PFOS): Both compounds have perfluorooctyl groups, but PFOS lacks the ethyl and hydrogen sulfate groups, making it less versatile in certain applications.
Perfluorooctanoic acid (PFOA): Similar to PFOS, PFOA has a perfluorooctyl group but lacks the sulfonamide and hydrogen sulfate groups, limiting its use as a surfactant.
The uniqueness of this compound lies in its combination of hydrophobic and hydrophilic groups, making it highly effective in applications requiring both properties .
Propiedades
Número CAS |
2558-75-0 |
|---|---|
Fórmula molecular |
C12H10F17NO6S2 |
Peso molecular |
651.3 g/mol |
Nombre IUPAC |
2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl hydrogen sulfate |
InChI |
InChI=1S/C12H10F17NO6S2/c1-2-30(3-4-36-38(33,34)35)37(31,32)12(28,29)10(23,24)8(19,20)6(15,16)5(13,14)7(17,18)9(21,22)11(25,26)27/h2-4H2,1H3,(H,33,34,35) |
Clave InChI |
GUHKPYLZMQOFCA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCOS(=O)(=O)O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-ethyl-6-methoxy-1H-benzo[d]imidazol-2-amine](/img/structure/B12818958.png)
